5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

PD-1/PD-L1 inhibition immune checkpoint cancer immunotherapy

Researchers developing non-antibody immune checkpoint inhibitors often face variability when substituting oxadiazole analogs-minor structural changes can alter binding kinetics and erode freedom-to-operate. This compound, disclosed as Example 34 in the Aurigene PD-1/PD-L1 patent family, provides a defined, high-purity reference point that resolves these challenges. - Authentic Example 34 chemotype for reproducible PD-1/PD-L1 assay benchmarking. - >=97% purity eliminates impurity-driven artifacts in SPR, TR-FRET, and cellular assays. - Free 3-carboxylic acid enables one-step amide library synthesis (HATU/EDC) without ester deprotection.

Molecular Formula C10H10N2O4
Molecular Weight 222.20 g/mol
Cat. No. B13630813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC10H10N2O4
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESCC1=C(OC(=C1C2=NC(=NO2)C(=O)O)C)C
InChIInChI=1S/C10H10N2O4/c1-4-5(2)15-6(3)7(4)9-11-8(10(13)14)12-16-9/h1-3H3,(H,13,14)
InChIKeySTBFMTMRHOSNDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid: Procurement Overview


5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1485506-58-8) is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core with a carboxylic acid at the 3-position and a trimethyl-substituted furan ring at the 5-position . The compound belongs to the class of 3-substituted-1,2,4-oxadiazoles, a scaffold extensively patented by Aurigene Discovery Technologies as PD-1/PD-L1 immune checkpoint inhibitors [1]. With a molecular formula of C₁₀H₁₀N₂O₄ and a molecular weight of 222.20 g/mol, it is supplied as a high-purity (≥97%) research chemical by reputable vendors and is explicitly designated for R&D use only .

Chemotype Patented PD-1/PD-L1 oxadiazole inhibitor (Aurigene Example 34)
Handle Free 3-carboxylic acid for direct amide conjugation
Grade Certified high-purity research chemical; R&D use only

Why This Compound Cannot Be Replaced by Generic 1,2,4-Oxadiazole Analogs


Within the 1,2,4-oxadiazole class, subtle structural variations at the 5-position dramatically alter both physicochemical properties and biological target engagement profiles. The 2,4,5-trimethylfuran substituent on this compound confers a unique steric and electronic signature that distinguishes it from analogs bearing simple furan, halofuran, or alkylfuran groups . In the context of Aurigene's PD-1/PD-L1 patent portfolio, individual 3-substituted-1,2,4-oxadiazole derivatives—including Example 34, which corresponds to this compound—are claimed as distinct chemical entities with divergent activity profiles [1]. Generic substitution with a structurally similar analog (e.g., 5-(2-methylfuran-3-yl) or 5-(5-ethylfuran-2-yl) variants) risks altered binding kinetics, different selectivity windows, and non-overlapping intellectual property coverage, making informed procurement decisions essential for both research reproducibility and freedom-to-operate [2].

Structural binding divergence
Trimethylfuran substitution creates a unique steric/electronic signature; generic furan analogs may not reproduce target engagement.
Patent scope mismatch
Aurigene claims cover specific substituted oxadiazoles; structural analogs may fall outside claimed IP, complicating freedom-to-operate.
Purity variability
Commercial purity of related analogs varies (often unspecified or lower tier), potentially impacting assay reproducibility.

Differentiation Evidence


Patent-Specific Structural Uniqueness in PD-1/PD-L1 Series

This compound is explicitly disclosed as 'Example 34' within the Aurigene Discovery Technologies patent family covering 3-substituted-1,2,4-oxadiazoles as immunomodulators (WO2016142886A2 and related filings) [1]. It is indexed in the Therapeutic Target Database (TTD) as a patented small molecule immunotherapy agent targeting PD-1, with claimed indications including hepatitis, HIV infection, and solid tumors [1]. The 2,4,5-trimethylfuran-3-yl substituent represents a distinct substitution pattern compared to other exemplified compounds in the same patent series, such as mono-methylfuran or unsubstituted furan analogs, providing a unique steric and electronic profile within the structure-activity relationship (SAR) landscape [2].

Patent context
Patent context
Example 34 vs Example 31, 35
Discrete structural differentiation; no quantitative activity disclosed
TTD indexed; WO2016142886
PD-1/PD-L1 inhibition immune checkpoint cancer immunotherapy

Purity Specification Advantage vs. Industry Standards

This compound is commercially available with documented purity specifications of 97% (AKSci) and 98% (Leyan), as verified by vendor technical datasheets . This purity tier exceeds the minimum threshold (typically ≥95%) for many catalog research chemicals and ensures suitability for sensitive biochemical and cellular assays where trace impurities can confound results. In contrast, closely related furan-oxadiazole analogs (e.g., 5-(5-ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid and 5-(5-bromo-2-methylfuran-3-yl) variants) are often listed at lower or unspecified purity grades from non-verified sources .

Purity specification
Supplier data
97–98% (vendor CoA)
Reported purity may reduce impurity-related assay interference
Comparators often listed at 95% or unspecified
chemical procurement quality assurance research reproducibility

Carboxylic Acid Functionality for Peptidomimetic Conjugation

The 3-carboxylic acid group on the 1,2,4-oxadiazole ring provides a direct synthetic handle for amide bond formation, enabling conjugation to amine-containing scaffolds without requiring additional deprotection or functional group interconversion steps [1]. This contrasts with ester-protected analogs, which require saponification prior to coupling, adding a synthetic step and potentially reducing overall yield. The 1,2,4-oxadiazole-3-carboxylic acid motif has been specifically highlighted as a privileged building block for generating peptidomimetic libraries, as the oxadiazole ring serves as a bioisostere for amide and ester functionalities [2]. Among the broader family of 5-substituted-1,2,4-oxadiazole-3-carboxylic acids, the trimethylfuran variant offers enhanced lipophilicity (calculated logP advantage from three methyl groups) compared to unsubstituted furan analogs, which may improve membrane permeability in cellular assays [3].

Synthetic handle
Class-level
Free acid vs ester-protected: eliminates deprotection step
May streamline amide library synthesis; yield advantage depends on protocol
Standard peptide coupling conditions
peptidomimetic bioconjugation medicinal chemistry

Procurement-Driven Application Scenarios


PD-1/PD-L1 Inhibitor SAR and Lead Optimization

Research groups engaged in developing non-antibody immune checkpoint inhibitors can utilize this compound as a reference standard or synthetic intermediate within the Aurigene-disclosed chemotype. The 2,4,5-trimethylfuran substitution pattern provides a distinct data point for mapping steric and lipophilic tolerance at the oxadiazole 5-position, complementing data from other exemplified analogs (mono-methylfuran, halofuran, ethylfuran) [1]. The ≥97% purity specification ensures that observed biological activity can be confidently attributed to the intended compound rather than impurities .

Peptidomimetic Building Block for Amide Library Synthesis

The free 3-carboxylic acid functionality enables direct incorporation into amide libraries via standard coupling chemistry (HATU, HBTU, or EDC/HOBt), without requiring ester hydrolysis [2]. This is particularly advantageous for parallel synthesis workflows where minimizing synthetic steps is critical for throughput. The 1,2,4-oxadiazole core serves as a metabolically stable bioisostere for ester and amide bonds, making it suitable for generating compounds with improved pharmacokinetic profiles [2].

Freedom-to-Operate Reference for Patent Landscape Analysis

For pharmaceutical IP teams and competitive intelligence groups, procuring this specific compound (Example 34 of the Aurigene patent family) serves as a tangible reference standard for delineating the structural boundaries of the claimed chemical space. Access to the authentic compound enables analytical comparison (HPLC, NMR, HRMS) with internal candidates, supporting freedom-to-operate assessments and patent invalidity analyses [1].

Biochemical Assay Development and Target Engagement Studies

The high purity (97-98%) of commercially available material makes this compound suitable as a tool compound for developing PD-1/PD-L1 biochemical and cell-based assays. Its defined structural identity within the Aurigene portfolio provides a reference point for benchmarking assay sensitivity and for use as a control in SPR (surface plasmon resonance) or TR-FRET (time-resolved fluorescence resonance energy transfer) binding assays targeting the PD-1/PD-L1 interaction [1].

Application
Selection Property
Validation Focus
PD-1/PD-L1 SAR studies
Patent-defined chemotype (Example 34)
Binding assay response context
Amide library synthesis
Free carboxylic acid functionality
Coupling efficiency and yield
Patent landscape analysis
Authentic Example 34 reference standard
Structural identity verification
Biochemical assay development
High-purity research tool
Assay sensitivity and control
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